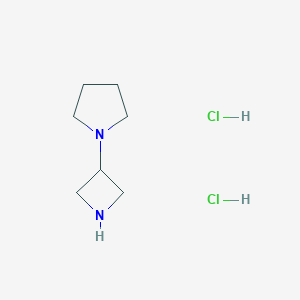

1-(Azetidin-3-YL)pyrrolidine dihydrochloride

Vue d'ensemble

Description

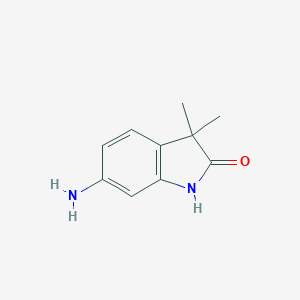

The compound "1-(Azetidin-3-yl)pyrrolidine dihydrochloride" is not directly mentioned in the provided papers, but it is related to the chemical structures discussed within the context of pyrrolidine and azetidine chemistry. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common motif in medicinal chemistry due to its presence in numerous bioactive molecules. Azetidine, on the other hand, is a four-membered nitrogen-containing ring, which is less common but still of significant interest in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods, including the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another method involves the aza-Payne rearrangement of 2,3-aziridin-1-ols, leading to pyrrolidines with complete stereochemical fidelity . Additionally, the synthesis of N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which combines pyrrole and azetidine moieties, has been developed using an eco-friendly catalyst and microwave irradiation . These methods highlight the diverse synthetic routes available for constructing pyrrolidine and azetidine frameworks.

Molecular Structure Analysis

The molecular structures of pyrrolidine and azetidine derivatives are characterized by their cyclic nature and the presence of a nitrogen atom. The stereochemistry of these compounds is crucial, as it can significantly impact their biological activity. The structure and stereochemistry of synthesized compounds, such as N-(2-azetidinonyl) 2,5-disubstituted pyrroles, have been confirmed through extensive spectroscopic and X-ray crystallographic analyses . The precise control over the stereochemistry is evident in the synthesis of diastereomerically and enantiomerically pure pyrrolidines .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine and azetidine derivatives is influenced by the presence of the nitrogen atom and the ring strain, especially in azetidines. The tosylation and acylation reactions of azetidinols have been explored, leading to various functionalized products . Moreover, the rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides has been used to synthesize highly functionalized pyrrolizidine systems . These reactions demonstrate the versatility of these heterocycles in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and azetidine derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, boiling point, and reactivity. For instance, the synthesis of chiral azetidines and pyrrolidines from amino acids shows the transformation of these compounds into various functionalized structures, which can have different physical and chemical properties . The ability to fine-tune these properties is essential for the development of new pharmaceuticals and materials.

Applications De Recherche Scientifique

Azetidines as Building Blocks for Heterocyclic Compounds

Azetidines, including compounds similar to 1-(Azetidin-3-YL)pyrrolidine dihydrochloride, are recognized for their thermal stability and reactivity with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. The ring-opening reactions of azetidines facilitate the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Oxidation and reduction of azetidines enable the creation of azetidin-3-ones and other azetidines, respectively. These compounds are crucial in synthesizing β-lactams (azetidin-2-ones), which are significant precursors for β-amino acids and various heterocyclic compounds. The synthesis of azetidines from acyclic precursors and their transformation into valuable heterocycles emphasizes their versatility in drug development and material science (Singh, D’hooghe, & Kimpe, 2008).

Fluorinated Heterocycles in Medicinal Chemistry

Fluorinated derivatives of azetidines and pyrrolidines are highlighted for their importance as building blocks in complex structures and active components in medicinal chemistry-oriented compounds. The incorporation of fluorine atoms into heterocycles like azetidines enhances their biological activity, making them potential candidates for developing new pharmaceuticals (Meyer, 2016).

Synthesis and Biological Activities

The synthesis of azetidinone analogues and their evaluation for antimicrobial, antitubercular, and antioxidant activities demonstrate the potential of azetidines and related compounds in addressing various health issues. New pyrimidine-azetidinone analogues have been synthesized and tested for their effectiveness against bacterial, fungal, and tuberculosis pathogens, showing promising results that pave the way for designing more potent antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Innovative Synthesis Methods

Recent methodologies in synthesizing azetidines and pyrrolidines, including nickel-catalyzed dicarbofunctionalization and iodine-catalyzed synthesis, offer new routes to incorporate these compounds into more complex molecular structures. These methods provide efficient access to fluorinated amino acids and oligopeptides, expanding the utility of azetidines and pyrrolidines in pharmaceutical and material science applications (Xu et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

1-(azetidin-3-yl)pyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVJXURIPHORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-YL)pyrrolidine dihydrochloride | |

CAS RN |

1024589-68-1 | |

| Record name | 1-(azetidin-3-yl)pyrrolidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

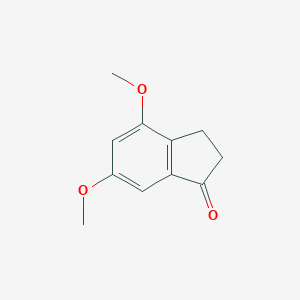

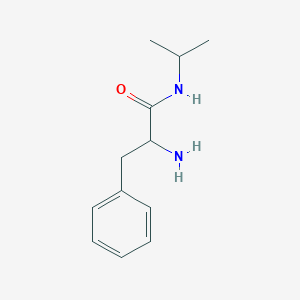

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)